REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].C([OH:9])C>>[CH3:1][CH:2]([CH2:3][CH2:4][OH:5])[CH2:6][OH:9].[CH3:1][C:2]([OH:9])([CH3:6])[CH2:3][CH2:4][OH:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].C([OH:9])C>>[CH3:1][CH:2]([CH2:3][CH2:4][OH:5])[CH2:6][OH:9].[CH3:1][C:2]([OH:9])([CH3:6])[CH2:3][CH2:4][OH:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].C([OH:9])C>>[CH3:1][CH:2]([CH2:3][CH2:4][OH:5])[CH2:6][OH:9].[CH3:1][C:2]([OH:9])([CH3:6])[CH2:3][CH2:4][OH:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].C([OH:9])C>>[CH3:1][CH:2]([CH2:3][CH2:4][OH:5])[CH2:6][OH:9].[CH3:1][C:2]([OH:9])([CH3:6])[CH2:3][CH2:4][OH:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |